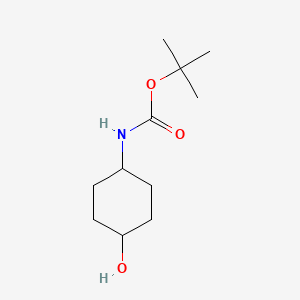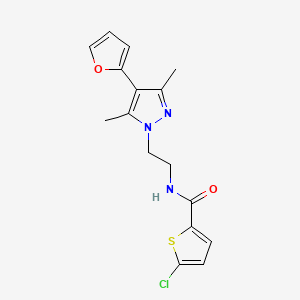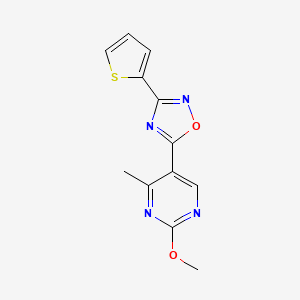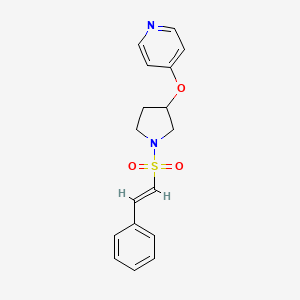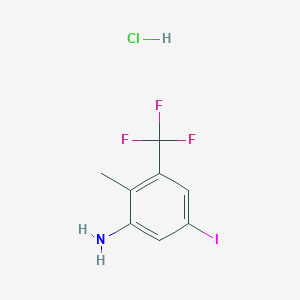
5-Iodo-2-methyl-3-(trifluoromethyl)aniline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-Iodo-2-methyl-3-(trifluoromethyl)aniline” is a compound that belongs to the trifluoromethylbenzene series . It has a molecular formula of C8H7F3IN . The compound is closely related to 2-Methyl-3-(trifluoromethyl)aniline, which is an important intermediate in medicine and pesticide synthesis .
Synthesis Analysis
The synthesis of 2-Methyl-3-(trifluoromethyl)aniline, a compound closely related to the one , has been reported. The synthesis process involves taking 2-chloro-3-trifluoromethyl aniline as a raw material, introducing methylthio on the 2-chloro-3-trifluoromethyl aniline, reacting with sulfonyl chloride to convert the methylthio into chloromethyl, and then neutralizing and hydrogenating to obtain pure 2-methyl-3-trifluoromethyl aniline .Aplicaciones Científicas De Investigación
Monodentate Transient Directing Group in Cross-Coupling Reactions
One application involves using related compounds as monodentate transient directing groups (MonoTDG) for palladium-catalyzed direct dehydrogenative cross-coupling reactions. This approach enables the synthesis of symmetrical and unsymmetrical 9-fluorenones with high yields and excellent regioselectivities under mild conditions, showcasing the efficiency of these compounds in facilitating dual carbon-hydrogen (C-H) bond activation sequences (Wang et al., 2019).
Chemical Polymerization
Another study focuses on the chemical polymerization of aniline using periodic acid, highlighting the use of such compounds in the synthesis of conductive polymers. This research marks the first use of periodic acid as an oxidant for aniline polymerization, resulting in polyaniline with significant electrical conductivity and introducing a novel approach for doping polyaniline with iodine intrinsically (Can et al., 2009).
Ozonation of Anilines
Research on the ozonation of anilines, including those bearing different substituents, explores their high reactivity towards ozone. This study provides insights into the stoichiometry and kinetics of aniline ozonation, identifying preferred pathways and product formation, which is crucial for understanding the environmental fate and treatment of aromatic amines (Tekle-Röttering et al., 2016).
Interaction Studies
Investigations into the behavior of compounds like 5-trifluoromethyl-pyridine-2-thione with molecular iodine offer insights into the structural characterization of interaction products. These studies provide valuable information on the formation of complexes and salts, which can be relevant for understanding the reactivity and potential applications of iodine-containing compounds in medicinal chemistry and material science (Chernov'yants et al., 2011).
Safety and Hazards
The safety data sheet for 2-Methyl-3-(trifluoromethyl)aniline indicates that it is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
5-iodo-2-methyl-3-(trifluoromethyl)aniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3IN.ClH/c1-4-6(8(9,10)11)2-5(12)3-7(4)13;/h2-3H,13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSHLBGWGTSCNQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1N)I)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF3IN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Iodo-2-methyl-3-(trifluoromethyl)aniline hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

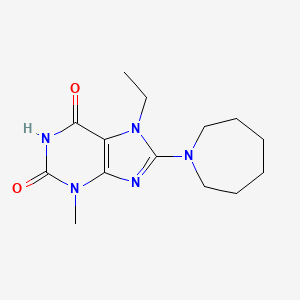
![N-(benzo[d]thiazol-2-yl)-N-benzyl-3-(phenylsulfonyl)propanamide](/img/structure/B2748616.png)
![2-[[1-(1-Methyl-2-propan-2-ylimidazol-4-yl)sulfonylpiperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B2748617.png)
![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2748619.png)

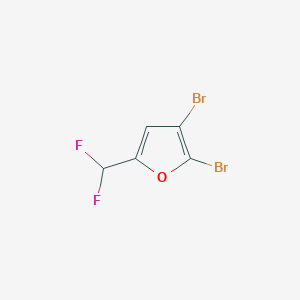
![7-hydroxy-4-methyl-5-oxo-N-(3-(trifluoromethyl)phenyl)-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2748625.png)
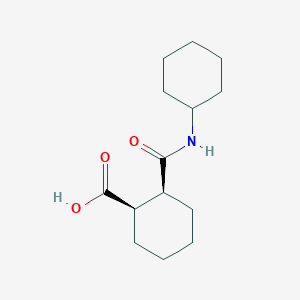
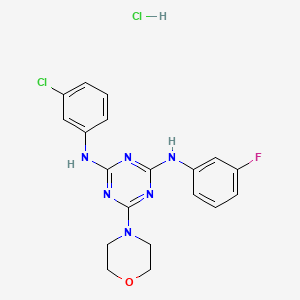
![N-(3-chlorophenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2748629.png)
